5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
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Overview
Description
5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that combines multiple ring systems
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves multiple steps, including the formation of the pyrimidine and pyrrolo[3,4-c]pyrrole rings. The reaction conditions typically involve the use of strong bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the creation of a wide range of analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new alkyl or aryl groups into the molecule.
Scientific Research Applications
5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets within cells. This interaction can modulate various pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,5-dimethyl-4-hydroxy-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-dimethyl-3(2H)-furanone: Another compound with similar structural features but different applications.
Uniqueness
What sets 5,6-dimethyl-3-[2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one apart is its complex structure, which combines multiple ring systems and functional groups
Properties
Molecular Formula |
C22H28N6O2 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
5,6-dimethyl-3-[2-[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]pyrimidin-4-one |
InChI |
InChI=1S/C22H28N6O2/c1-13-14(2)23-12-28(22(13)30)11-20(29)26-7-16-9-27(10-17(16)8-26)21-18-5-4-6-19(18)24-15(3)25-21/h12,16-17H,4-11H2,1-3H3 |
InChI Key |
OQGDXMUWARBGHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC3CN(CC3C2)C4=NC(=NC5=C4CCC5)C)C |
Origin of Product |
United States |
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